Racemosidine B

Description

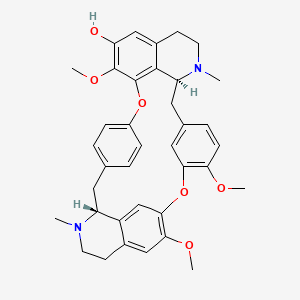

Racemosidine B is a bisbenzylisoquinoline alkaloid with the molecular formula C37H40N2O6 and a molecular weight of 608.7233 g/mol . It is a naturally occurring compound isolated from the roots of Cyclea racemosa . This compound is known for its complex structure, which includes multiple methoxy groups and stereocenters .

Properties

CAS No. |

1236805-06-3 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(1R,16S)-9,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-10-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(19-30(40)36(37)43-5)13-15-39(2)29(35)17-23-8-11-31(41-3)33(18-23)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |

InChI Key |

DQFIZQYILFTDPW-WDYNHAJCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the condensation of appropriate benzylisoquinoline precursors under acidic conditions . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

the extraction from natural sources, such as the roots of Cyclea racemosa, remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Racemosidine B undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield partially or fully reduced bisbenzylisoquinoline derivatives .

Scientific Research Applications

Racemosidine B has several scientific research applications:

Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.

Biology: Investigated for its potential cytotoxic effects against various cancer cell lines.

Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

Industry: Limited industrial applications due to its complex structure and synthesis challenges.

Mechanism of Action

The mechanism of action of Racemosidine B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- Racemosidine A

- Racemosidine C

- Racemosinine A

- Racemosinine B

- Racemosinine C

Uniqueness

Racemosidine B is unique due to its specific stereochemistry and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol for isolating Racemosidine B from natural sources?

- Methodological Answer : Begin with a comprehensive literature review to identify existing isolation protocols and solvent systems. Optimize extraction parameters (e.g., temperature, pH) based on physicochemical properties. Validate reproducibility by including detailed procedural steps (e.g., chromatography conditions, purity thresholds) and cross-referencing primary sources. Document sample preparation protocols rigorously, including buffer compositions and staining methods if applicable .

Q. What methodologies are recommended for characterizing the structural properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques (NMR, MS, IR) and crystallography. Cross-validate results against published data for known analogs. For novel structural features, provide supplementary evidence (e.g., 2D-NMR correlations, high-resolution mass spectra) following journal guidelines to ensure transparency. Avoid overcrowding figures with excessive chemical structures; prioritize clarity .

Q. How can researchers formulate hypothesis-driven questions about this compound’s biological activity?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in existing literature. For example: “Given this compound’s reported inhibition of [Target X], how does its binding affinity compare to structurally related alkaloids under varying pH conditions?” Incorporate background studies logically to justify hypotheses without overstating prior findings .

Q. What ethical considerations are critical when designing in vitro studies involving this compound?

- Methodological Answer : Adhere to institutional ethics guidelines for cell-line sourcing and experimental protocols. Include control groups, disclose potential conflicts of interest, and validate cytotoxicity thresholds using established assays (e.g., MTT). For human-derived cell lines, ensure compliance with consent and confidentiality agreements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables (e.g., assay conditions, cell-line origins) contributing to contradictions. Apply false discovery rate (FDR) control to adjust for multiple comparisons in high-throughput datasets. Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships in complex pharmacological assays?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrap validation to assess confidence intervals. For multi-parametric data (e.g., synergy studies), apply multivariate analysis or machine learning algorithms. Justify sample sizes using power analysis and minimal clinically important differences (MCID) to reduce Type II errors .

Q. How should researchers optimize synthetic routes for this compound analogs while ensuring reproducibility?

- Methodological Answer : Employ design-of-experiments (DoE) methodologies to evaluate reaction parameters (e.g., catalysts, solvents). Validate synthetic intermediates via orthogonal characterization (e.g., HPLC purity, chiral chromatography). Publish detailed protocols in supplementary materials, including failure cases to aid reproducibility .

Q. What strategies improve the integration of multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Address batch effects with normalization algorithms (e.g., Combat). Deposit raw data in public repositories (e.g., GEO, PRIDE) with metadata compliant with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.